An In-depth Technical Guide to 3-(4-Chlorophenyl)benzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-(4-Chlorophenyl)benzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)benzonitrile, a biphenyl nitrile derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from related compounds and established synthetic methodologies to offer a robust framework for its synthesis, characterization, and potential applications.
Introduction and Molecular Overview
3-(4-Chlorophenyl)benzonitrile, also known as 4'-chloro-[1,1'-biphenyl]-3-carbonitrile, belongs to a class of compounds characterized by a biphenyl scaffold, a versatile structure in drug discovery and materials science. The nitrile group is a key functional moiety in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles. The strategic placement of the chloro and cyano groups on the biphenyl core is anticipated to impart specific physicochemical and biological properties.
Table 1: Core Identifiers for 3-(4-Chlorophenyl)benzonitrile
| Identifier | Value |
| IUPAC Name | 3-(4-Chlorophenyl)benzonitrile |
| Synonyms | 4'-Chloro-[1,1'-biphenyl]-3-carbonitrile, 4'-Chloro-3-cyanobiphenyl |
| Molecular Formula | C₁₃H₈ClN |
| Molecular Weight | 213.66 g/mol |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of 3-(4-Chlorophenyl)benzonitrile
A 2D representation of the 3-(4-Chlorophenyl)benzonitrile molecule.
Physicochemical Properties: A Comparative Analysis
Table 2: Experimental and Predicted Physicochemical Properties
| Property | 3-(4-Chlorophenyl)benzonitrile (Predicted) | 4-(4-Chlorophenyl)benzonitrile (Experimental) | 4-Chlorobenzonitrile (Experimental) | 3-Chlorobenzonitrile (Experimental) |
| CAS Number | Not found | 57774-36-4[1] | 623-03-0[2] | 766-84-7[3] |
| Appearance | White to off-white solid | Solid[1] | White crystalline powder[4] | - |
| Melting Point | ~70-90 °C | - | 97 °C[2] | - |
| Boiling Point | >300 °C | - | 223 °C[3] | - |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone) | - | Slightly soluble in water[4] | - |
Note: Predicted values are based on the structural similarity to known compounds and general principles of physical chemistry.
Synthesis and Purification: A Proposed Experimental Workflow
The synthesis of 3-(4-Chlorophenyl)benzonitrile can be efficiently achieved via palladium-catalyzed cross-coupling reactions, which are foundational methods for the formation of C-C bonds between aryl halides and organometallic reagents. The Suzuki-Miyaura coupling is a particularly robust and widely employed method for this purpose due to its tolerance of a broad range of functional groups and relatively mild reaction conditions.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The recommended synthetic strategy involves the coupling of 3-cyanophenylboronic acid with 1-bromo-4-chlorobenzene .
Figure 2: Proposed Suzuki-Miyaura Coupling Reaction
A schematic representation of the proposed Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
3-Cyanophenylboronic acid
-
1-Bromo-4-chlorobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanophenylboronic acid (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature. Add ethyl acetate and water, and transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 3-(4-Chlorophenyl)benzonitrile.
Rationale for Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a commonly used, commercially available, and effective catalyst for Suzuki couplings.
-
Base: Sodium carbonate is a mild and inexpensive base that is sufficient to facilitate the transmetalation step of the catalytic cycle.
-
Solvent System: The toluene/ethanol/water system is a versatile solvent mixture that effectively dissolves both the organic reactants and the inorganic base, promoting an efficient reaction.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 3-(4-Chlorophenyl)benzonitrile would be confirmed using standard spectroscopic techniques.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.2-7.8 ppm. The specific splitting patterns would depend on the coupling constants between the protons on both phenyl rings. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-145 ppm. The carbon of the nitrile group (C≡N) would appear as a distinct peak around δ 118-120 ppm. The carbon attached to the chlorine atom would be in the range of δ 130-135 ppm. |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch would be observed around 2220-2240 cm⁻¹. C-H stretching of the aromatic rings would be seen around 3000-3100 cm⁻¹. The C-Cl stretch would appear in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 213, with a characteristic isotopic pattern (M+2) at m/z = 215 due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak). |
Reactivity and Stability
3-(4-Chlorophenyl)benzonitrile is expected to be a stable crystalline solid under standard laboratory conditions. The reactivity of the molecule is primarily dictated by the nitrile and chloro functional groups.
-
Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to a primary amine, providing a handle for further synthetic transformations.
-
Chloro Group: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or with specific catalytic activation. It can, however, participate in further cross-coupling reactions.
Potential Applications
Biphenyl nitrile derivatives are valuable scaffolds in several areas of research and development.
Medicinal Chemistry
The biphenyl moiety is a common feature in many biologically active compounds. The nitrile group can act as a hydrogen bond acceptor and can be a bioisostere for other functional groups. Substituted benzonitriles have been investigated for a range of therapeutic targets. For instance, some benzonitrile compounds have shown potential as antitumor agents. The specific substitution pattern of 3-(4-Chlorophenyl)benzonitrile makes it a candidate for screening in various biological assays, particularly in oncology and as a modulator of enzymatic activity.
Materials Science
Cyanobiphenyls are well-known for their use in liquid crystal displays (LCDs).[5] The rigid, elongated structure of biphenyls combined with the strong dipole moment of the nitrile group can lead to the formation of liquid crystalline phases. While the 3-cyano substitution may disrupt the linear geometry favored for nematic phases compared to its 4-cyano isomer, 3-(4-Chlorophenyl)benzonitrile could still be explored as a component in liquid crystal mixtures or for the synthesis of other advanced materials.
Safety and Handling
While a specific safety data sheet for 3-(4-Chlorophenyl)benzonitrile is not available, compounds of this class should be handled with care.
-
General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Toxicity: Chlorinated aromatic compounds and nitriles can be toxic. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
Conclusion
3-(4-Chlorophenyl)benzonitrile is a synthetically accessible compound with significant potential for applications in both medicinal chemistry and materials science. This guide provides a comprehensive framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its utility in various scientific domains.
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